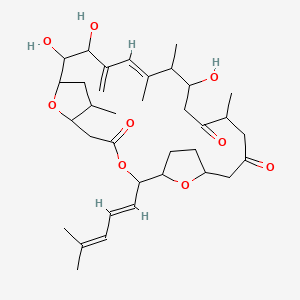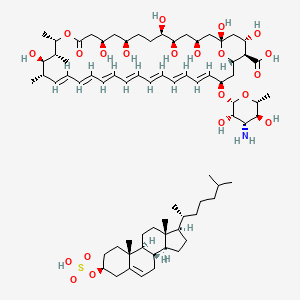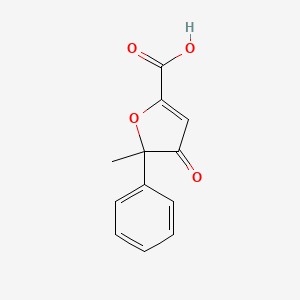
阿西弗兰
概述
描述
Acifran, also known by its systematic IUPAC name 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid, is a compound that acts as an agonist for niacin receptors, specifically GPR109A and GPR109B . It is primarily used in the treatment of dyslipidemia, myocardial infractions, and atherosclerosis due to its lower vascular and metabolic side effects .
科学研究应用
Acifran has a wide range of scientific research applications, including:
作用机制
Target of Action
Acifran is a well-known agonist of G-protein-coupled receptor proteins, specifically GPR109A (HM74A) and GPR109B (HM74) . These receptors are high and low affinity niacin receptors, respectively . They are primarily expressed in adipocytes and immune cells, which mediate anti-lipolysis effects by coupling with the Gαi family of G proteins .
Mode of Action
Acifran interacts with its targets, GPR109A and GPR109B, in a distinct manner. It binds to both receptors but with lower affinity to GPR109B . The binding of Acifran to GPR109B is weak mainly due to the presence of residues S91 and N94 in ECL1 and I178 amino acid in ECL2 region of GPR109B . On the other hand, R111 and R251 residues in TMH3 and TMH6 are crucial for the stability of the GPR109A-Acifran complex .
Biochemical Pathways
The Hydroxycarboxylic acid receptor (HCA) family, which includes GPR109A and GPR109B, signals through the inhibitory Gi/o family of G proteins . Downstream signaling is diverse and tissue-dependent . For example, an FDA-approved formulation of niacin, Niaspan, stimulates a broad and complex protective response mediated by microglia, leading to a lower plaque burden, reduced neuronal loss, and improvements in working memory deficits .
Pharmacokinetics
Detailed pharmacokinetic studies on Acifran are limited. It is known that acifran exerts lipid-lowering activity in vivo . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability .
Result of Action
The molecular and cellular effects of Acifran’s action are primarily related to its lipid-lowering activity and its role in treating dyslipidemia, myocardial infractions, and atherosclerosis in humans due to its lower vascular and metabolic side effects . It also has potential beneficial effects on multiple neurological diseases .
Action Environment
These processes can be influenced by various environmental factors, suggesting that the action, efficacy, and stability of Acifran could also be influenced by the environment .
生化分析
Biochemical Properties
Acifran plays a significant role in biochemical reactions, particularly in its interaction with GPR proteins (GPR109A and GPR109B) . The interaction sites of Acifran with these proteins are crucial for understanding its biochemical properties .
Cellular Effects
Acifran influences cell function by interacting with GPR109A and GPR109B, which are primarily expressed in adipocytes and immune cells . These interactions mediate anti-lipolysis effects by coupling with the Gαi family of G proteins .
Molecular Mechanism
The molecular mechanism of Acifran involves distinct binding to both GPR109A and GPR109B . The stability of the GPR109A-Acifran complex is crucially dependent on residues R111 and R251 in TMH3 and TMH6 .
Temporal Effects in Laboratory Settings
Computational studies using docking and molecular dynamics simulation have revealed that both GPR109A- and GPR109B-Acifran complexes are energetically stable .
Metabolic Pathways
Acifran is involved in metabolic pathways through its interaction with GPR109A and GPR109B
Transport and Distribution
The transport and distribution of Acifran within cells and tissues are likely to be influenced by its interactions with GPR109A and GPR109B . More detailed information on this topic is currently lacking.
准备方法
The synthesis of Acifran involves several steps, starting from readily available starting materials. One common synthetic route involves the condensation of phenylacetic acid with acetic anhydride to form an intermediate, which is then cyclized to produce the furan ring structure . The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to scale up the production process .
化学反应分析
Acifran undergoes various types of chemical reactions, including:
Oxidation: Acifran can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction of Acifran can lead to the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
相似化合物的比较
Acifran is similar to other niacin receptor agonists such as niacin, acipimox, and monomethyl fumarate . Acifran is unique in its lower vascular and metabolic side effects, making it a more favorable option for treating dyslipidemia and related conditions . Other similar compounds include:
Niacin: A well-known niacin receptor agonist used to treat dyslipidemia.
Acipimox: Another niacin receptor agonist with similar therapeutic effects.
Monomethyl fumarate: A compound used in the treatment of multiple sclerosis and other inflammatory conditions.
Acifran’s distinct binding interactions with GPR109A and GPR109B, as well as its lower side effects, highlight its uniqueness among these compounds .
属性
IUPAC Name |
5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGRKNOFOJBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045685 | |
| Record name | Acifran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72420-38-3, 77103-91-4, 77103-92-5 | |
| Record name | Acifran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72420-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acifran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072420383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acifran, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acifran, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acifran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACIFRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1X701S0MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACIFRAN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61IZ92GN57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ACIFRAN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP3LLW01BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide](/img/structure/B1664917.png)
![trimethyl-[4-[4-(trimethylazaniumyl)butyl]phenyl]azanium;diiodide](/img/structure/B1664918.png)
![triethyl-[4-[6-(triethylazaniumyl)hexyl]phenyl]azanium;diiodide](/img/structure/B1664919.png)
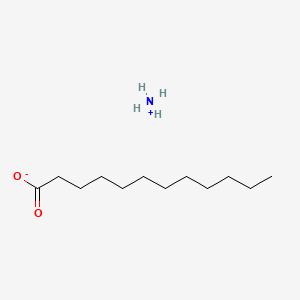
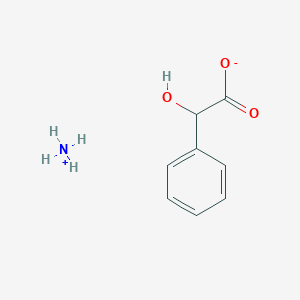
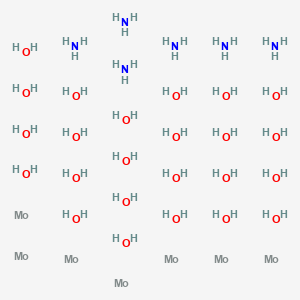
![trimethyl-[4-(trimethylazaniumyl)phenyl]azanium;diiodide](/img/structure/B1664929.png)

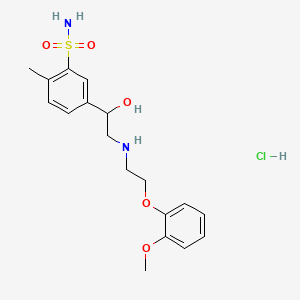

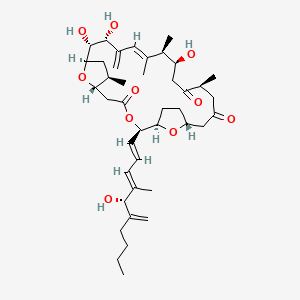
![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
